molecular formula C8H4BrF3OS B3043612 4-[(Trifluoromethyl)thio]benzoyl bromide CAS No. 887267-83-6

4-[(Trifluoromethyl)thio]benzoyl bromide

Cat. No.: B3043612
CAS No.: 887267-83-6
M. Wt: 285.08 g/mol
InChI Key: CLLWDNRSAAVNGB-UHFFFAOYSA-N
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Description

4-[(Trifluoromethyl)thio]benzoyl bromide is an organic compound with the molecular formula C8H4BrF3OS and a molecular weight of 285.08 g/mol . This compound is characterized by the presence of a trifluoromethylthio group attached to a benzoyl bromide moiety. It is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Trifluoromethyl)thio]benzoyl bromide typically involves the introduction of a trifluoromethylthio group to a benzoyl bromide precursor. One common method involves the reaction of 4-bromobenzoyl chloride with trifluoromethanesulfenyl chloride (CF3SCl) in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and reagent concentrations, to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(Trifluoromethyl)thio]benzoyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides and sulfones under appropriate conditions.

    Reduction: The benzoyl group can be reduced to form benzyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of amides, esters, and thioesters.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of benzyl derivatives.

Scientific Research Applications

4-[(Trifluoromethyl)thio]benzoyl bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Trifluoromethyl)thio]benzoyl bromide involves its reactivity towards nucleophiles and electrophiles. The trifluoromethylthio group imparts unique electronic properties, making the compound a versatile intermediate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or receptor modulation in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoyl chloride: Similar structure but with a chloride group instead of bromide.

    4-(Trifluoromethyl)benzyl bromide: Contains a benzyl group instead of a benzoyl group.

    4-(Trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a bromide.

Uniqueness

4-[(Trifluoromethyl)thio]benzoyl bromide is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific reactivity and stability profiles .

Properties

IUPAC Name

4-(trifluoromethylsulfanyl)benzoyl bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3OS/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLWDNRSAAVNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Br)SC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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